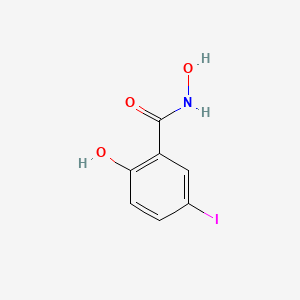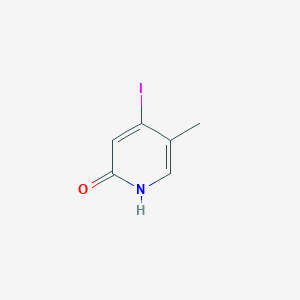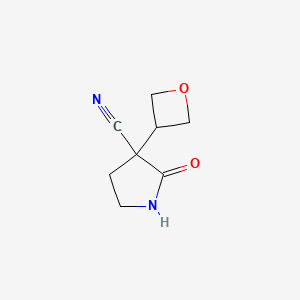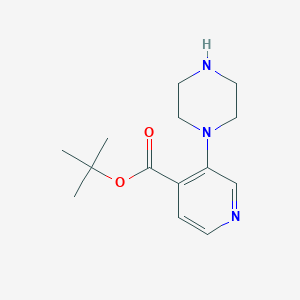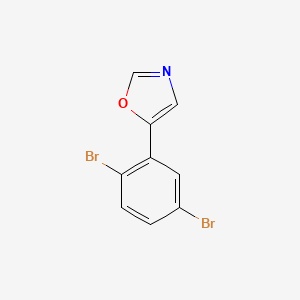
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone, also known as MMPP, is an aromatic synthetic compound derived from a class of compounds known as piperidinones. It has been used in a variety of scientific research applications, including as a potential drug target, as a potential therapeutic agent, and as a tool for studying the effects of drugs on the body.
Applications De Recherche Scientifique
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been studied in a variety of scientific research applications. It has been used as a potential drug target, as a potential therapeutic agent, and as a tool for studying the effects of drugs on the body. In addition, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO) and as a potential inhibitor of the enzyme acetylcholinesterase (AChE).
Mécanisme D'action
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, this compound may increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. In addition, this compound is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may increase the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have a stimulatory effect on the central nervous system, as well as a modulatory effect on the cardiovascular system. In addition, this compound has been shown to have an antidepressant-like effect in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile. In addition, this compound has been shown to have a wide range of potential biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the study of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone. These include further exploration of its potential therapeutic applications, such as its potential use as an antidepressant or as an inhibitor of MAO and AChE. In addition, further research could be done to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicological effects. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing this compound.
Méthodes De Synthèse
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Stork-Zhao reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with a phenol in the presence of an alkoxide base. The Ullmann reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a copper catalyst. The Stork-Zhao reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
(3-methoxy-4-methylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-7-12(10-13(11)17-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRSKLXZKJAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




